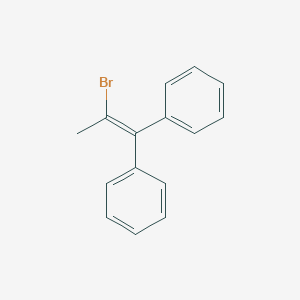
2-Bromo-1,1-diphenylpropene
Vue d'ensemble
Description
2-Bromo-1,1-diphenylpropene, also known as dibromo-diphenyl-propene (DBDP), is a synthetic compound that has been widely used in scientific research. The compound is a derivative of diphenylpropene, which is a class of organic compounds that has been extensively studied for their biological activities. DBDP has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of DBDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in immune responses.
Effets Biochimiques Et Physiologiques
DBDP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antiviral, and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DBDP has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, DBDP has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving DBDP, including its potential use as a therapeutic agent for inflammatory and viral diseases. The compound may also be useful in the development of new drugs targeting specific enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of DBDP and its potential side effects.
Applications De Recherche Scientifique
DBDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating biological pathways. The compound has been shown to exhibit antiviral, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
781-32-8 |
|---|---|
Nom du produit |
2-Bromo-1,1-diphenylpropene |
Formule moléculaire |
C15H13Br |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
(2-bromo-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
JUEBDJZEVFVZKZ-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
SMILES canonique |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

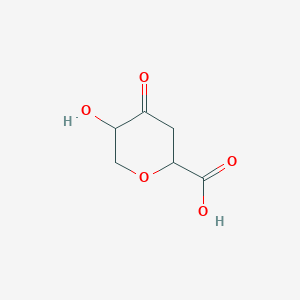
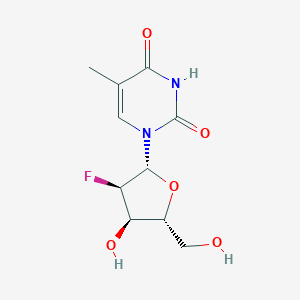
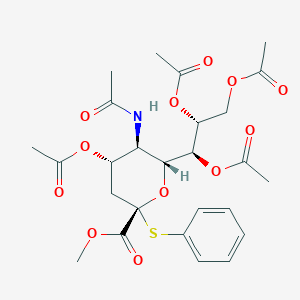
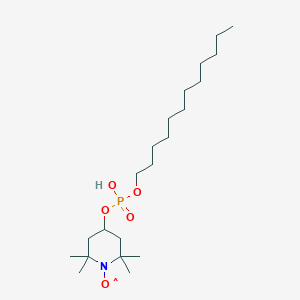
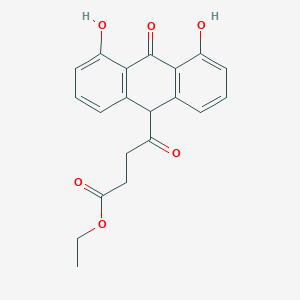
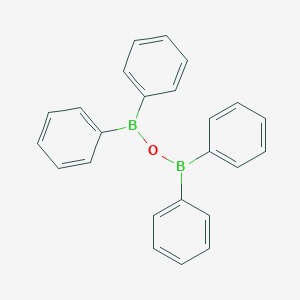
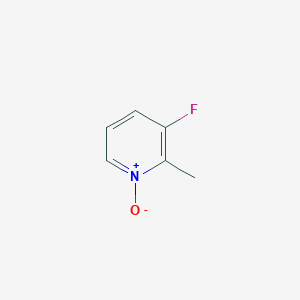
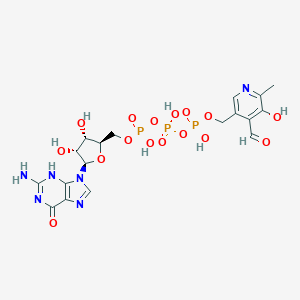

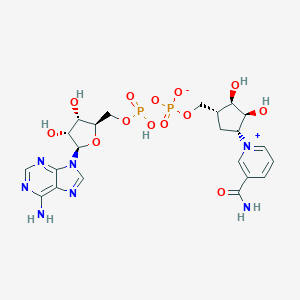
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
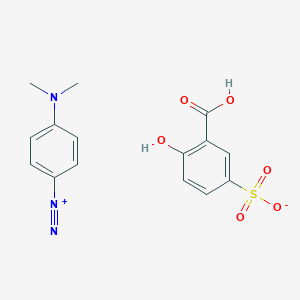
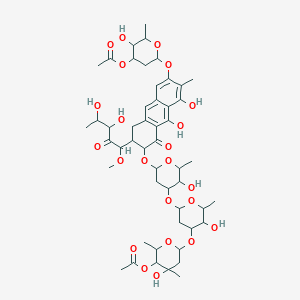
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)